molecular formula C11H9ClN2O2 B13903347 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13903347
M. Wt: 236.65 g/mol
InChI Key: FCKFGWISGPADSM-UHFFFAOYSA-N
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Description

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The unique combination of the chloro and pyrazole groups in this compound provides distinct properties that can be leveraged in specific scientific and industrial applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-4-(4-methylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C11H9ClN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6H,1H3,(H,15,16)

InChI Key

FCKFGWISGPADSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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